molecular formula C8H16ClNO3 B2580572 (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2419076-44-9

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride

Cat. No.: B2580572
CAS No.: 2419076-44-9
M. Wt: 209.67
InChI Key: ZDQDZUMTKYDRIB-GZVYQWMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is a sophisticated chiral spirocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The compound features a unique spiro[4.5]decane skeleton that incorporates both oxygen and nitrogen heteroatoms within its fused ring system, creating a rigid, three-dimensional architecture that is highly valuable for designing conformationally restricted bioactive molecules. The stereochemically defined 8,9-diol moiety provides versatile handles for synthetic elaboration and can be critical for achieving molecular recognition in biological systems. This specific stereoisomer is particularly valuable for creating targeted therapeutics where chirality influences binding affinity and metabolic stability. Spirocyclic scaffolds of this type are extensively investigated for their potential in central nervous system (CNS) drug development and other therapeutic areas where receptor selectivity is paramount. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. As a key synthetic intermediate, this compound enables the exploration of structure-activity relationships in pharmaceutical lead optimization programs, serving as a foundational template for developing novel enzyme inhibitors or receptor modulators. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(8R,9S)-6-oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c10-6-3-8(1-2-9-5-8)12-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDZUMTKYDRIB-GZVYQWMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C(CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC12C[C@@H]([C@@H](CO2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can be achieved through a multi-step process. One convenient method involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, with the formation of the spirocyclic structure facilitated by the presence of a base and a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites within the spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or other macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Frameworks

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Key Features Bioactivity/Applications References
(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol HCl 1018587-38-6* C₈H₁₄ClNO₃† 8,9-diol; (8R,9S) stereochemistry Not explicitly reported; likely research use
6-Oxa-9-azaspiro[4.5]decane HCl 1321518-38-0 C₈H₁₆ClNO No diol; nitrogen at position 9 Biochemical reagent
2-Oxa-7-azaspiro[4.5]decane HCl 374795-37-6 C₈H₁₄ClNO Oxygen at position 2; nitrogen at 7 Synthetic intermediate
{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol HCl 2228436-07-3 C₉H₁₈ClNO₂ Methanol substituent at C3 Potential pharmaceutical building block
6-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione 391871-29-7 C₈H₁₂N₂O₄ Two nitrogens (1,3-diaza); diketone groups Not reported

*CAS number inferred from rac-form in .
†Estimated based on structural analogs.

Key Observations :

Heteroatom Positioning: The target compound’s 6-oxa-2-aza arrangement contrasts with 6-oxa-9-azaspiro[4.5]decane (), where nitrogen occupies position 8. 2-Oxa-7-azaspiro[4.5]decane () further demonstrates how oxygen/nitrogen placement affects ring strain and reactivity.

Stereochemical Specificity :

  • The (8R,9S) configuration is critical for chiral recognition in pharmacological contexts, similar to penirolide A (), where stereochemistry was confirmed via NMR and ECD calculations.

Biological Activity

(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula: C₈H₁₅ClN₂O₂
  • Molecular Weight: 194.67 g/mol
  • CAS Number: 2419076-44-9

The compound's spirocyclic framework allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The unique structure enables it to fit into binding sites on proteins or nucleic acids, potentially modulating their activity. This interaction can lead to various biological effects depending on the target molecules involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (8R,9S)-6-Oxa-2-azaspiro[4.5]decane derivatives. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
7jA5490.17
7jMDA-MB-2310.05
7jHeLa0.07

These results indicate that modifications to the spirocyclic structure can enhance biological activity, making these compounds promising candidates for further development in cancer therapy .

Other Biological Activities

In addition to anticancer properties, (8R,9S)-6-Oxa-2-azaspiro[4.5]decane derivatives may exhibit other biological activities:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties, warranting further investigation into their mechanism of action and therapeutic applications.

Study on Anticancer Properties

A study published in a peer-reviewed journal focused on synthesizing novel derivatives of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane aimed at improving their anticancer efficacy. The researchers utilized metal-catalyzed cascade cyclization to create a series of sulfonamide derivatives that were tested for antiproliferative activity against cancer cell lines. The most potent derivative exhibited significantly lower toxicity compared to traditional chemotherapeutics like adriamycin while maintaining high efficacy against tumor cells .

Safety and Toxicity Assessment

Toxicity assessments conducted on animal models revealed that certain derivatives of (8R,9S)-6-Oxa-2-azaspiro[4.5]decane showed no significant damage to major organs at therapeutic doses. However, some liver and kidney damage was noted at higher concentrations, indicating a need for careful dosing in therapeutic applications .

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